molecular formula C13H12N2O B1212843 4,4'-Diaminobenzophenone CAS No. 611-98-3

4,4'-Diaminobenzophenone

Cat. No. B1212843
CAS RN: 611-98-3
M. Wt: 212.25 g/mol
InChI Key: ZLSMCQSGRWNEGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Diaminobenzophenone can involve various chemical pathways, including the Ullmann condensation and the Goldberg diphenylamine synthesis. These methods have been explored to yield different N-phenylated derivatives of 4,4'-Diaminobenzophenone, showing the versatility of this compound in synthetic chemistry (Evans, 1983).

Molecular Structure Analysis

The molecular structure of 4,4'-Diaminobenzophenone has been determined through crystallographic and spectroscopic studies, revealing its trigonal space group and providing insights into its phosphorescence emission and optically detected magnetic resonance spectra. This structural analysis is crucial for understanding the chemical behavior and potential applications of 4,4'-Diaminobenzophenone (Velden & Noordik, 1980).

Chemical Reactions and Properties

4,4'-Diaminobenzophenone participates in various chemical reactions, forming complexes and polymers with distinctive properties. It has been used to synthesize tetraazamacrocyclic complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II), which have been characterized by multiple techniques, suggesting an octahedral geometry for these complexes (Khan & Ghani, 2005).

Physical Properties Analysis

The physical properties of 4,4'-Diaminobenzophenone, including its crystal structure and thermogravimetric analysis, have been studied to understand its stability and behavior under different conditions. These studies are essential for applications in materials science and engineering (Rhaiem, Boughzala, & Driss, 2013).

Chemical Properties Analysis

4,4'-Diaminobenzophenone's chemical properties, particularly its reactivity and interaction with other compounds, have been explored through the synthesis of polymers and copolymers. These studies reveal its potential in creating materials with desirable mechanical, thermal, and optical properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Scientific Research Applications

Crystallographic and Spectroscopic Studies

4,4'-Diaminobenzophenone has been studied for its crystallographic and spectroscopic properties. A study by Velden and Noordik (1980) explored its crystal structure and discussed the phosphorescence emission and optically detected magnetic resonance spectra, comparing it with structurally related benzophenones (Velden & Noordik, 1980).

Analysis of Oligonucleotides

In the field of molecular biology, 3,4-diaminobenzophenone, a related compound, has been utilized as a matrix for the analysis of oligonucleotides using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, enhancing detection limits and reducing fragmentation (Fu et al., 2006).

Polymer Synthesis

4,4'-Diaminobenzophenone plays a role in polymer chemistry. Saxena et al. (2003) reported the synthesis of polyamides and poly(amide-imide)s using 2,2-bis(4-aminophenoxy) benzonitrile, with 4,4'-diaminobenzophenone being a key intermediate. This research highlights its utility in creating high-performance polymers with good thermal stability and solubility in polar solvents (Saxena et al., 2003).

VOC Adsorption and Desorption

A novel application of 3,4-diaminobenzophenone-functionalized magnetic nanoparticles for enhancing the adsorption and desorption capacity of volatile organic compounds (VOCs) was explored by Sahin et al. (2020). This study demonstrates its potential in environmental applications, particularly in pollution control (Sahin et al., 2020).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of 4,4'-diaminobenzophenone derivatives was conducted by Genbo et al. (1993). This work aimed to understand the relationship between the crystal structure of these derivatives and their NLO properties, which is crucial for the development of advanced optical materials (Genbo et al., 1993).

Derivative Synthesis

4,4'-Diaminobenzophenone has been used in the synthesis of various N-phenyl derivatives, as detailed by Evans (1983). These derivatives have been characterized spectroscopically, contributing to the field of organic chemistry (Evans, 1983).

Safety And Hazards

4,4’-Diaminobenzophenone is classified as a skin and eye irritant . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

bis(4-aminophenyl)methanone
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSMCQSGRWNEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

304019-02-1
Record name Methanone, bis(4-aminophenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304019-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID20209997
Record name 4,4'-Diaminobenzophenone
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Diaminobenzophenone
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Product Name

4,4'-Diaminobenzophenone

CAS RN

611-98-3
Record name 4,4′-Diaminobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4'-Diaminobenzophenone
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Record name 4,4'-Diaminobenzophenone
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Record name 4,4'-DIAMINOBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
T Ben Rhaiem, H Boughzala, A Driss - Journal of Chemistry, 2013 - hindawi.com
The new organic 3,4-diaminobenzophenone semihydrate (34ABPH) is grown by slow evaporation method. The compound crystallizes in the monoclinic space group: C2. The unit cell …
Number of citations: 8 www.hindawi.com
NA Evans - Australian Journal of Chemistry, 1983 - CSIRO Publishing
Variations in the reaction conditions during the Ullmann condensation of 4,4'-diaminobenzophenone with iodobenzene and the Goldberg diphenylamine synthesis with 4,4'-…
Number of citations: 4 www.publish.csiro.au
S Usharani, J Judes, V Natarajan, M Arivanandhan… - Optical Materials, 2020 - Elsevier
Growth of bulk organic NLO crystals is a stupendous task in the field of crystal growth because of its remarkable properties such as better NLO efficiency and rapid response with light …
Number of citations: 5 www.sciencedirect.com
GPM Van Der Velden, JH Noordik - Journal of Crystal and Molecular …, 1980 - Springer
4,4′-Diaminobenzophenone crystallizes in the trigonal space groupP3 1 :a = 9.136(2),c = 10.953(3) Å,Z = 3. The structure has been determined by direct methods (MULTAN) from …
Number of citations: 9 idp.springer.com
S Genbo, G Shouwu, P Feng, H Youping… - Journal of Physics D …, 1993 - iopscience.iop.org
The authors designed and synthesized five di-substituted benzophenone derivatives: 4, 4'-diaminobenzophenone (DABP), 4-amino-4'-fluorobenzophenone (AFBP), 4-amino-4'-…
Number of citations: 26 iopscience.iop.org
EE Sager, IJ Siewers - nvlpubs.nist.gov
An example of the latter type of reaction is the overlapping dissociation of the ions of 4, 4'-diaminobenzophenone. The spectral-absorbancy curves of the undissociated and of the …
Number of citations: 2 nvlpubs.nist.gov
EY Chung, SM Choi, HB Sim, KK Kim… - Polymers for …, 2005 - Wiley Online Library
A negative type photosensitive polyimide with alicyclic moiety (NPI) was synthesized from 5‐(2,5‐dioxotetrahydrofuryl)‐3‐methyl‐3‐cyclohexene‐1,2‐dicarboxylic anhydride and 4,4‐…
Number of citations: 21 onlinelibrary.wiley.com
P Ramasamy, K Ravikumar, B Sridhar - Materials Research Bulletin, 2009 - Elsevier
Crystal structure and characterization of a novel organic crystal: 4-Dimethylaminobenzophenone - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books …
Number of citations: 3 www.sciencedirect.com
SE Mallakpour, AR Hajipour… - Journal of Polymer …, 2000 - Wiley Online Library
A new facile and rapid polycondensation reaction of 4,4′‐(hexafluoroisopropylidene)‐N,N′‐bis(phthaloyl‐L‐leucine) diacid chloride (1) with several aromatic diamines, including …
Number of citations: 66 onlinelibrary.wiley.com
K Thirupugalmani, M Jayaprakasan… - Journal of crystal …, 2009 - Elsevier
The single crystal growth of 4-aminobenzophenone (4ABP), a good nonlinear optical material, from the melt using nanoresolution translation by the Bridgman technique is reported. …
Number of citations: 9 www.sciencedirect.com

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